molecular formula C15H16N4O2 B5231618 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole

4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole

Cat. No. B5231618
M. Wt: 284.31 g/mol
InChI Key: GDZFBXQPPQFZTE-UHFFFAOYSA-N
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Description

4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and has been found to have significant effects on biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is not fully understood. However, it has been found to interact with the transcription factor c-Myc and its binding partner Max. This interaction leads to the inhibition of c-Myc activity, which in turn leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to inhibit the interaction between c-Myc and Max, which makes it a potential tool for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole in lab experiments is its potency. It has been found to be a potent inhibitor of the interaction between c-Myc and Max and has been found to induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole. One direction is to further study its potential applications in cancer therapy. Another direction is to study its potential applications in other areas of scientific research, such as protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole involves several steps. The first step involves the reaction of 2-(2-isoxazolidinyl)ethylamine with ethyl chloroformate to form an intermediate compound. The intermediate compound is then reacted with 5-amino-1H-indole-3-carboxylic acid to form the final product.

Scientific Research Applications

4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been found to have significant applications in scientific research. It has been studied for its potential use as a tool for studying protein-protein interactions. This compound has been found to be a potent inhibitor of the interaction between the transcription factor c-Myc and its binding partner Max. It has also been studied for its potential use in cancer research, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-12(11-5-7-16-13(11)4-1)15-17-14(21-18-15)6-9-19-8-2-10-20-19/h1,3-5,7,16H,2,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZFBXQPPQFZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC2=NC(=NO2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

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